

AVN-492 Dose-Response Analysis: Application Notes and Protocols

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Compound of Interest

Compound Name: AVN-492

Cat. No.: B605705

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Introduction

AVN-492 is a highly potent and selective antagonist of the 5-HT6 serotonin receptor, a target of significant interest in the fields of neurodegenerative and psychiatric disorders.^{[1][2][3]} Understanding the dose-response relationship of **AVN-492** is critical for its preclinical and clinical development. This document provides a detailed overview of the dose-response characteristics of **AVN-492**, including its binding affinity and functional potency, along with comprehensive protocols for key in vitro experiments.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the dose-response relationship of **AVN-492** at its primary target, the 5-HT6 receptor, and a secondary off-target receptor, the 5-HT2B receptor.

Table 1: In Vitro Receptor Binding Affinity of AVN-492

| Receptor | Radioligand | K_i (Inhibition Constant) |
|----------|--------------------|-----------------------------|
| 5-HT6 | $[^3\text{H}]$ LSD | 91 pM |
| 5-HT2B | $[^3\text{H}]$ LSD | 170 nM |

Data sourced from Ivachtchenko et al., 2017.[1][2]

Table 2: In Vitro Functional Antagonist Potency of AVN-492

| Receptor | Functional Assay | Agonist Used | IC ₅₀ (Half-maximal Inhibitory Concentration) |
|----------|--|---------------------|--|
| 5-HT6 | cAMP Production Inhibition | 10 nM Serotonin | ~140 pM (K _i value) |
| 5-HT2B | Ca ²⁺ Mobilization Blockade | 50 nM αMe-serotonin | ~100 nM |

Data sourced from Ivachtchenko et al., 2017.

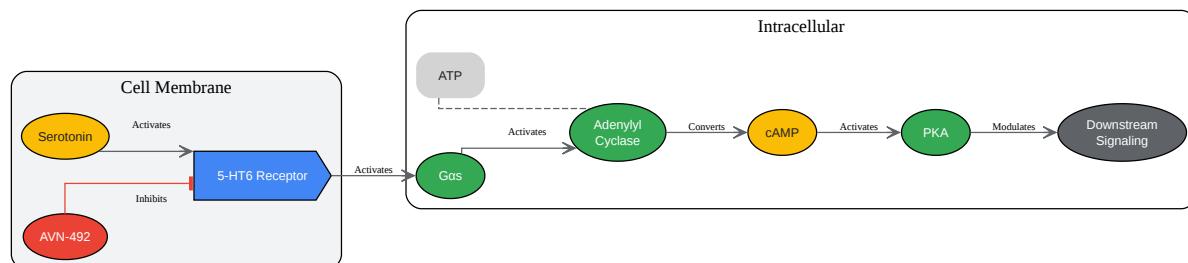
Table 3: In Vivo Pharmacokinetic Dose-Dependency of AVN-492 in Rats (Oral Administration)

| Dose | Plasma Concentration | Brain Concentration | CSF Concentration | Brain-Plasma Ratio |
|----------------|----------------------|---------------------|-------------------|--------------------|
| Dose-dependent | Hyperbolic Curve | Hyperbolic Curve | Nearly Linear | ~11% |

Data sourced from Ivachtchenko et al., 2017.

Signaling Pathway and Mechanism of Action

AVN-492 acts as an antagonist at the 5-HT6 receptor. This G-protein coupled receptor (GPCR) is constitutively active and signals primarily through the G_{αs} protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). By blocking this receptor, **AVN-492** reduces cAMP levels, which in turn modulates downstream signaling cascades, including the activation of protein kinase A (PKA).



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Caption: **AVN-492** Signaling Pathway

Experimental Protocols

Protocol 1: Radioligand Binding Assay for 5-HT6 Receptor Affinity (K_i) Determination

This protocol describes the methodology to determine the binding affinity of **AVN-492** for the human 5-HT6 receptor through competitive displacement of a radiolabeled ligand.

Materials:

- HEK293 cells transfected with human recombinant 5-HT6 receptor.
- [3 H]LSD (radioligand).
- **AVN-492** (test compound).
- Binding Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 2 mM ascorbic acid, 0.001% BSA.
- Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
- 96-well plates.

- Glass fiber filters.
- Scintillation counter and fluid.

Procedure:

- Prepare cell membranes from HEK293-5-HT6R cells.
- In a 96-well plate, add a fixed concentration of [³H]LSD.
- Add increasing concentrations of **AVN-492** to the wells.
- Add the cell membrane preparation to initiate the binding reaction.
- Incubate the plate for 120 minutes at 37°C.
- Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials with scintillation fluid.
- Quantify the bound radioactivity using a scintillation counter.
- Calculate the specific binding at each concentration of **AVN-492**.
- Determine the K_i value using the Cheng-Prusoff equation from the IC_{50} value obtained by non-linear regression analysis of the competition curve.

Protocol 2: Functional Antagonism Assay for 5-HT6 Receptor (cAMP Production)

This protocol details the procedure to assess the functional potency of **AVN-492** as an antagonist by measuring its ability to inhibit serotonin-induced cAMP production.

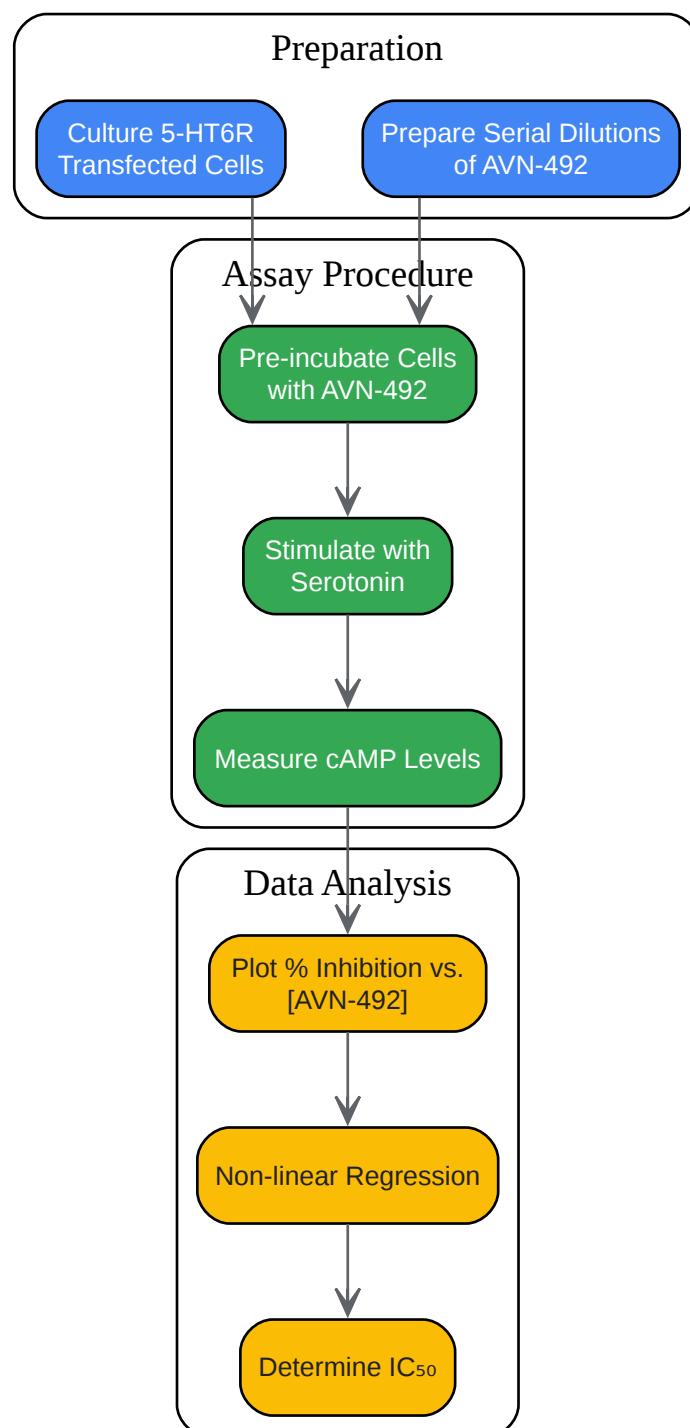
Materials:

- HEK293 cells transfected with human recombinant 5-HT6 receptor (HEK-5-HT6R).

- Serotonin (agonist).
- **AVN-492** (test compound).
- Cell culture medium.
- cAMP assay kit (e.g., LANCE™ cAMP Assay kit).
- Multi-mode plate reader.

Procedure:

- Plate HEK-5-HT6R cells in a suitable multi-well plate and culture overnight.
- Pre-incubate the cells with increasing concentrations of **AVN-492** for a defined period.
- Stimulate the cells with a fixed concentration of serotonin (e.g., 10 nM) to induce cAMP production.
- Incubate for a specified time to allow for cAMP accumulation.
- Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay-based kit according to the manufacturer's instructions.
- Read the plate on a multi-mode plate reader.
- Plot the percentage of inhibition of the serotonin-induced cAMP response against the logarithm of the **AVN-492** concentration.
- Determine the IC_{50} value by fitting the data to a sigmoidal dose-response curve using non-linear regression.



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